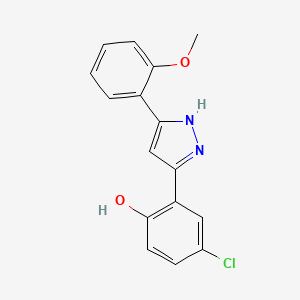

4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol

Description

4-Chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol is a heterocyclic compound featuring a phenol core substituted with a chlorine atom at the 4-position and a pyrazole ring at the 2-position. The pyrazole moiety is further functionalized with a 2-methoxyphenyl group at its 5-position.

Properties

IUPAC Name |

4-chloro-2-[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-21-16-5-3-2-4-11(16)13-9-14(19-18-13)12-8-10(17)6-7-15(12)20/h2-9,20H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSYSMSVZTOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Attachment of the methoxyphenyl group: This step involves the nucleophilic aromatic substitution reaction where the pyrazole ring is reacted with 2-methoxyphenyl halide in the presence of a base.

Introduction of the chloro group: The final step involves the chlorination of the phenol ring using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Containing Phenols

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Biological Activity : Analogs with bromothiophene (e.g., compound 6b in ) exhibit antimicrobial properties, suggesting that bulky substituents on the pyrazole may enhance bioactivity. The target compound’s methoxyphenyl group could similarly modulate interactions with biological targets.

- Crystallographic Behavior : Isostructural compounds (e.g., 4 and 5 in ) show that halogen substitutions (Cl vs. Br) minimally alter molecular conformation but significantly affect crystal packing due to differences in van der Waals radii and polarizability.

Biological Activity

4-Chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol is a synthetic compound that belongs to the class of phenolic and pyrazolic compounds. Its unique structure, featuring a chloro group, a methoxyphenyl group, and a pyrazole ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | C16H15ClN2O2 |

| Molecular Weight | 304.75 g/mol |

| CAS Number | 610277-66-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound's phenolic hydroxyl group can engage in hydrogen bonding with enzyme active sites, while the pyrazole ring may participate in π-π stacking interactions with aromatic amino acids in proteins.

Research indicates that compounds with similar structures often exhibit inhibition of metalloproteinases, which are implicated in various pathological conditions, including cancer and fibrosis . The specific interactions of this compound with metalloproteinases could lead to therapeutic applications in oncology and tissue remodeling disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. In vitro tests have shown that compounds with similar structural motifs exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of meprin α and β, metalloproteinases involved in cancer progression and tissue remodeling. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance selectivity and potency against these enzymes .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated several pyrazole derivatives for their antibacterial properties. The results indicated that compounds bearing halogen substituents exhibited enhanced activity against common bacterial strains . The study's findings suggest that 4-chloro substitution may contribute positively to its antimicrobial efficacy.

- Inhibition of Metalloproteinases : Another research focused on the inhibition of meprin enzymes by pyrazole-based compounds. The results demonstrated that specific substitutions on the pyrazole ring significantly affected the inhibitory potency against meprin α, indicating a promising avenue for developing selective inhibitors for therapeutic use .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | Structure | Moderate antibacterial activity |

| 4-Chloro-2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | Structure | Potential enzyme inhibitor |

Q & A

Q. What are the established synthetic routes for 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol, and what are their yields?

The compound can be synthesized via a Mannich reaction. For example, reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N′-bis(methoxymethyl)diaza-18-crown-6 under reflux conditions yields the target compound with 98% efficiency. The reaction typically proceeds in ethanol/acetic acid mixtures, with purification via silica gel chromatography and recrystallization . Alternative methods include condensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine, yielding 45% after reflux in ethanol and glacial acetic acid .

Q. How is the molecular structure of this compound characterized using crystallography?

Single-crystal X-ray diffraction reveals that the central pyrazole ring forms dihedral angles of 16.83°, 48.97°, and 51.68° with the methoxyphenyl, phenyl, and hydroxyphenyl rings, respectively. The crystal packing is stabilized by O–H···N hydrogen bonds (distance: ~2.7 Å), as observed in C22H18N2O2 derivatives . Refinement parameters include R factors of 0.037–0.081 and data-to-parameter ratios of 14.2–20.2, ensuring high precision .

Q. What spectroscopic data are available for structural validation?

Key spectral data include:

- FTIR : O–H stretch at ~3400 cm⁻¹, C=O (if present) at ~1650 cm⁻¹, and pyrazole ring vibrations at 1500–1600 cm⁻¹ .

- NMR : ¹H NMR signals for methoxy groups appear at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm, and hydroxyl protons at δ ~9.5 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 352.74 (C17H12ClF3N2O derivatives) with fragmentation patterns consistent with Cl and CF3 substituents . Full spectra are accessible via SpectraBase (ID: IAJz16y8J28) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence bioactivity in pyrazole derivatives?

Substituents like Cl, OCH3, and CF3 modulate electron density and steric bulk, affecting binding to biological targets. For example:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl, CF3) show enhanced activity against E. coli and S. aureus (MIC: 8–32 µg/mL) due to improved membrane penetration .

- Enzyme Inhibition : Trifluoromethyl groups enhance inhibition of carbonic anhydrase isoforms (IC50: 0.5–2.0 µM) by forming hydrophobic interactions with active-site residues . Computational docking (e.g., AutoDock Vina) can predict binding modes and guide structural optimization .

Q. What experimental strategies resolve contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., varying IC50 values for similar compounds) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO ≤0.1% v/v).

- Purity Validation : HPLC with >99% purity thresholds and mass spectrometry to confirm molecular integrity .

- Dose-Response Curves : Triplicate measurements across 8–10 concentration points to ensure reproducibility .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

SAR strategies include:

- Scaffold Modifications : Introducing methyl groups at the pyrazole N1 position improves metabolic stability (e.g., t1/2 increased from 1.2 to 4.5 hours in rat liver microsomes) .

- Hydrogen Bond Donors/Acceptors : Adding hydroxyl or carbonyl groups enhances solubility (logP reduction from 3.5 to 2.8) without compromising target affinity .

- Pharmacophore Mapping : 3D-QSAR models identify critical regions (e.g., hydrophobic pockets near the methoxyphenyl group) for potency .

Methodological Considerations

Q. What techniques validate synthetic intermediates during multi-step synthesis?

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress (Rf: 0.4–0.6 for intermediates).

- LC-MS : Confirm molecular weights of intermediates (e.g., [M+H]+ at m/z 352.74 for trifluoromethyl derivatives) .

- Crystallization : Recrystallize intermediates from ethanol or acetonitrile to remove byproducts (yield: 70–85%) .

Q. How are computational methods integrated into mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.